molecular formula C23H21N3O3S2 B2616629 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922993-37-1

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2616629
CAS No.: 922993-37-1
M. Wt: 451.56
InChI Key: BMRFJWLONYUYOO-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-28-18-10-11-19(29-2)22-21(18)25-23(31-22)26(14-16-7-6-12-24-13-16)20(27)15-30-17-8-4-3-5-9-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRFJWLONYUYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound with a complex structure that incorporates a benzo[d]thiazole moiety, a phenylthio group, and a pyridine derivative. This unique combination of functional groups suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C23H21N3O3S2
  • Molecular Weight : 451.6 g/mol
  • CAS Number : 922993-37-1

The compound's structure includes:

  • A benzo[d]thiazole ring, known for its pharmacological properties.
  • A phenylthio group, which may enhance lipophilicity and biological activity.
  • A pyridin-3-ylmethyl substituent that can interact with various biological targets.

Research indicates that compounds containing benzo[d]thiazole and phenylthio groups exhibit multiple biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anticancer Properties : Regulation of cell cycle and apoptosis through p53 activation via mitochondrial pathways.
  • Anti-inflammatory Effects : Possible inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialInhibitory effects against Gram-positive and Gram-negative bacteria
AntifungalEfficacy against fungal strains such as Candida albicans
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation

1. Antimicrobial Studies

In preliminary studies, derivatives of benzo[d]thiazole have shown significant antimicrobial activity. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

2. Anticancer Activity

A study focusing on the anticancer potential of benzo[d]thiazole derivatives reported that compounds with similar structural features induced apoptosis in various cancer cell lines. The mechanism involved mitochondrial pathways leading to p53 activation, suggesting that this compound may also exhibit similar properties .

3. Anti-inflammatory Effects

Research involving molecular docking studies has indicated that this compound can effectively bind to COX enzymes, inhibiting their activity. This suggests potential use as an anti-inflammatory agent in pain management therapies .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide, and how are key intermediates characterized?

The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. Key steps include:

  • Coupling reactions : Amidation between the benzo[d]thiazole amine and activated acetamide derivatives under reflux in polar solvents (e.g., ethanol or DMF) .
  • Thioether formation : Reaction of thiol-containing intermediates with halogenated precursors using bases like triethylamine to facilitate nucleophilic substitution .
  • Purification : Recrystallization in ethanol or column chromatography ensures high purity (>95%) .

Intermediates are characterized via TLC for reaction progress, HPLC-UV for purity, and NMR/HRMS for structural confirmation. For example, methoxy groups on the benzo[d]thiazole ring appear as singlets in ¹H NMR due to electron-donating effects .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of the compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR assigns proton environments (e.g., acetamide carbonyl at ~170 ppm in ¹³C NMR) and verifies substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching C₂₃H₂₄N₃O₃S₂) .
  • HPLC-UV : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Q. What solvents and bases are optimal for the N-alkylation step during synthesis?

  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity and solubility .
  • Bases : Triethylamine or potassium carbonate deprotonate the amine and scavenge acids .
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours to maximize yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values in multiple cell lines to rule out cell-type-specific effects .
  • Metabolic stability checks : Use liver microsomes to verify compound integrity during assays .

Example: utilized isothermal titration calorimetry (ITC) to resolve discrepancies in binding affinity by quantifying thermodynamic parameters (ΔH, ΔS) .

Q. What computational strategies predict the binding affinity of the compound to biological targets?

  • Molecular docking : Software like AutoDock Vina or Glide models interactions with target proteins (e.g., kinases) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
  • QSAR models : Train machine learning algorithms on datasets of similar thiazole derivatives to predict activity .

applied MetaSite to predict metabolic hotspots, guiding structural modifications to improve pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies enhance selectivity for the primary target?

  • Analog synthesis : Modify substituents on the phenylthio (e.g., electron-withdrawing groups) and pyridinylmethyl (e.g., fluorination) moieties .
  • In vitro profiling : Screen analogs against panels of related targets (e.g., kinase isoforms) to identify selectivity drivers .
  • Crystal structure analysis : X-ray data of target-ligand complexes (e.g., from ) guide rational design to avoid off-target binding .

Q. How are polymorphic forms and solid-state structure determined?

  • X-ray crystallography : Slow evaporation in dichloromethane/hexane yields single crystals for definitive structural assignment .
  • Powder XRD : Identifies polymorphs by comparing diffraction patterns with simulated data .
  • Differential Scanning Calorimetry (DSC) : Detects melting point variations between polymorphs .

Q. What strategies mitigate common degradation products during stability studies?

  • Hydrolysis prevention : Use lyophilization for storage and buffer formulations at pH 6–7 to stabilize the acetamide group .
  • Oxidation inhibition : Add antioxidants (e.g., BHT) and store under nitrogen .
  • LC-MS monitoring : Identify degradants (e.g., sulfoxide formation) under accelerated conditions (40°C/75% RH) .

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